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Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals utilizing DQP1105 who may encounter issues related to off-target

effects, particularly at high concentrations. The following troubleshooting guides and frequently

asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of DQP1105 and its known selectivity profile?

A1: DQP1105 is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-

aspartate (NMDA) receptor, with marked selectivity for subtypes containing the GluN2C and

GluN2D subunits.[1][2][3] Its inhibitory concentrations (IC₅₀) are significantly lower for GluN2C

and GluN2D compared to other NMDA receptor subunits like GluN2A and GluN2B, and it has

minimal effects on AMPA and kainate receptors at therapeutic concentrations.[1][4]

Q2: How does DQP1105 inhibit the NMDA receptor?

A2: DQP1105 acts through a noncompetitive and voltage-independent mechanism.[1][2][3] It

does not compete with the binding of the co-agonists glutamate or glycine.[1] Instead, it is

thought to inhibit a pregating step in the receptor's activation, reducing the frequency of

channel opening without altering the mean open time or single-channel conductance.[1][2][3]
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The inhibitory action of DQP1105 is dependent on the binding of glutamate to the receptor.[5]

[6]

Q3: At what concentrations might I expect to see off-target effects?

A3: Off-target effects can be anticipated when DQP1105 is used at concentrations significantly

higher than its IC₅₀ values for GluN2C and GluN2D. Based on its selectivity profile, effects on

GluN2A and GluN2B-containing NMDA receptors may become apparent at concentrations

exceeding 100 µM.

Troubleshooting Guide
Issue 1: I'm observing unexpected physiological or cellular effects that are inconsistent with the

known function of GluN2C/D subunits.

Possible Cause: At high concentrations, DQP1105 may be inhibiting other NMDA receptor

subtypes, such as those containing GluN2A or GluN2B subunits, which have broader

expression and different physiological roles.

Troubleshooting Steps:

Review Concentration: Verify the final concentration of DQP1105 in your experiment.

Compare it to the known IC₅₀ values for its primary and secondary targets (see Table 1).

Dose-Response Curve: Perform a dose-response experiment to determine if the

unexpected effect is concentration-dependent. This can help to establish if the effect is on-

or off-target.

Use a More Selective Tool Compound: If available, consider using a more selective

GluN2C/D antagonist to confirm that the primary observation is due to inhibition of these

specific subunits.

Control Experiments: In systems where the expression of NMDA receptor subunits is

known, use cell lines or tissues with and without the suspected off-target (e.g., GluN2A) to

see if the unexpected effect persists.
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Issue 2: My experimental results are variable and difficult to reproduce when using high

concentrations of DQP1105.

Possible Cause: Compound solubility and stability can be a factor at high concentrations.

Precipitation of the compound in your experimental media can lead to inconsistent effective

concentrations.

Troubleshooting Steps:

Check Solubility: Confirm the solubility of DQP1105 in your specific experimental buffer or

media. According to the supplier, it is soluble up to 100 mM in DMSO.

Vehicle Control: Always include a vehicle control (e.g., the same concentration of DMSO

used to dissolve DQP1105) to rule out any effects of the solvent itself.

Fresh Preparations: Prepare fresh dilutions of DQP1105 from a stock solution for each

experiment to avoid degradation. Stock solutions should be stored appropriately at -20°C

or -80°C.[4]

Data Presentation
Table 1: DQP1105 In Vitro Inhibitory Activity

Target Receptor Subunit IC₅₀ (µM) Selectivity vs. GluN2D

GluN2D 2.7[4] 1x

GluN2C 7.0[4], 8.5 ~2.6x - 3.1x

GluN2B 121 ~45x

GluK2 153 ~57x

GluA1 198 ~73x

GluN2A 206 ~76x

Experimental Protocols
Protocol 1: Assessing Off-Target Effects Using Electrophysiology
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Objective: To determine the concentration at which DQP1105 affects non-target NMDA

receptor subunits (e.g., GluN2A).

Methodology:

Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) that does not

endogenously express NMDA receptors. Co-transfect the cells with plasmids encoding the

GluN1 subunit and the specific GluN2 subunit of interest (e.g., GluN2A).

Electrophysiology: Perform whole-cell patch-clamp recordings.

Agonist Application: Apply a saturating concentration of glutamate and glycine to elicit a

maximal current response.

DQP1105 Application: Co-apply the agonists with increasing concentrations of DQP1105
(e.g., from 1 µM to 300 µM).

Data Analysis: Measure the reduction in the current amplitude at each DQP1105
concentration and calculate the IC₅₀ value.
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Caption: DQP1105 primary and off-target signaling pathways.
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Caption: Troubleshooting workflow for unexpected DQP1105 effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b607200?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3198917/
https://umimpact.umt.edu/en/publications/mechanism-for-noncompetitive-inhibition-by-novel-glun2cd-n-methyl/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://pubmed.ncbi.nlm.nih.gov/21807990/
https://www.medchemexpress.com/dqp-1105.html
https://pubs.acs.org/doi/10.1021/acschemneuro.3c00181
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7843
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7843
https://www.benchchem.com/product/b607200#dqp1105-off-target-effects-at-high-concentrations
https://www.benchchem.com/product/b607200#dqp1105-off-target-effects-at-high-concentrations
https://www.benchchem.com/product/b607200#dqp1105-off-target-effects-at-high-concentrations
https://www.benchchem.com/product/b607200#dqp1105-off-target-effects-at-high-concentrations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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